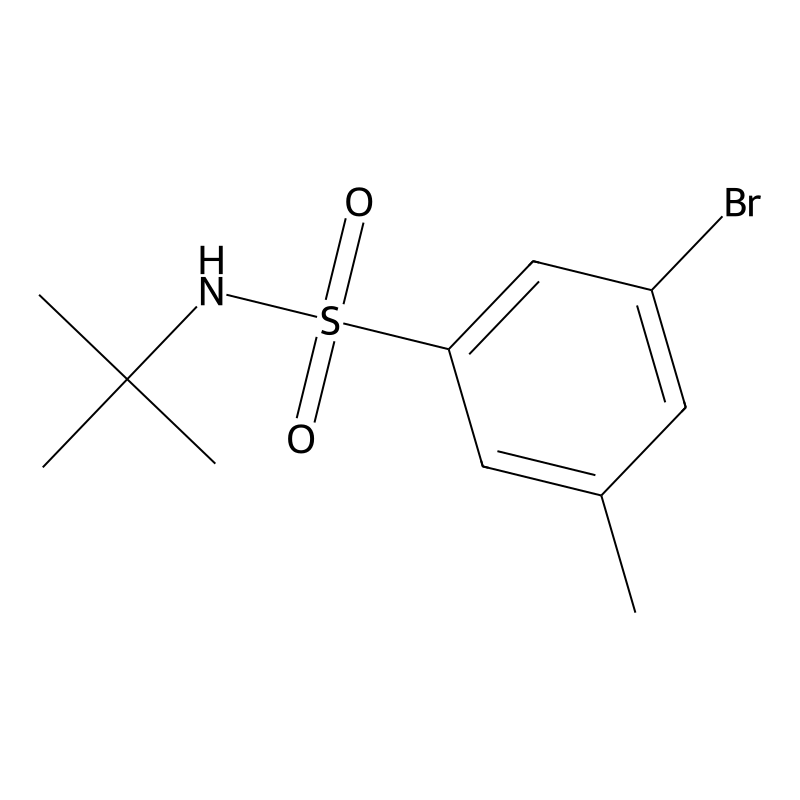T-Butyl 3-bromo-5-methylbenzenesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceutical Synthesis
Summary of Application: T-Butyl 3-bromo-5-methylbenzenesulfonamide is used as an intermediate in the synthesis of benzamides.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific benzamide being synthesized. Typically, this would involve a reaction between the T-Butyl 3-bromo-5-methylbenzenesulfonamide and another compound under specific conditions.
Results or Outcomes: The outcome of this application would be the production of a specific benzamide. The yield and purity of the product would depend on the specific reaction conditions and procedures used.
Material Science
Summary of Application: T-Butyl 3-bromo-5-methylbenzenesulfonamide is used in material science research.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific material science research being conducted.
Results or Outcomes: The outcome of this application would depend on the specific material science research being conducted.
T-Butyl 3-bromo-5-methylbenzenesulfonamide is a sulfonamide compound characterized by a tert-butyl group, a bromine atom at the third position, and a methyl group at the fifth position of the aromatic ring. Its chemical formula is CHBrN\OS, and it has a molecular weight of 306.2 g/mol . This compound features a sulfonamide functional group, which is known for its biological activity and potential applications in pharmaceuticals.
- Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by nucleophiles, leading to various derivatives.
- Deprotonation: The slightly acidic NH proton of the sulfonamide group can be deprotonated by strong bases, resulting in anionic forms of the molecule.
- Hydrolysis: Under specific conditions, the sulfonamide bond may undergo hydrolysis, breaking the molecule into its component parts.
The synthesis of T-Butyl 3-bromo-5-methylbenzenesulfonamide typically involves:
- Starting Materials: The synthesis begins with 3-bromo-5-methylbenzenesulfonyl chloride and tert-butyl amine.
- Reaction Conditions: The reaction is conducted under controlled conditions, often in an organic solvent such as dichloromethane.
- Purification: The product is purified through techniques like column chromatography to isolate T-Butyl 3-bromo-5-methylbenzenesulfonamide in high yield .
T-Butyl 3-bromo-5-methylbenzenesulfonamide has several applications:
- Intermediate in Synthesis: It is primarily used as an intermediate for synthesizing various benzamides, which have pharmaceutical relevance.
- Material Science Research: This compound is also utilized in material science for developing new materials due to its unique structural properties.
Interaction studies involving T-Butyl 3-bromo-5-methylbenzenesulfonamide focus on its ability to form stable interactions with biomolecules. The hydrogen bonding capabilities of the sulfonamide group contribute to its potential as a ligand in biological systems. The unique positioning of substituents (bromine and methyl groups) may influence these interactions, making it a subject of interest in drug design and development.
Similar Compounds
Several compounds share structural similarities with T-Butyl 3-bromo-5-methylbenzenesulfonamide. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-tert-butyl 3-bromo-4-methylbenzenesulfonamide | Bromine at position 3, methyl at position 4 | Different substitution pattern affecting reactivity |
| N-tert-butyl 4-bromo-2-methylbenzenesulfonamide | Bromine at position 4, methyl at position 2 | Varying lipophilicity and biological interactions |
| N-(tert-butyl)-3-chloro-5-methylbenzenesulfonamide | Chlorine instead of bromine | Potentially different reactivity due to halogen type |
These compounds illustrate the diversity within sulfonamide derivatives while highlighting T-Butyl 3-bromo-5-methylbenzenesulfonamide's unique combination of substituents that may influence its chemical behavior and biological activity .








